Peptide du récepteur de la thrombine sfllrnp

Vue d'ensemble

Description

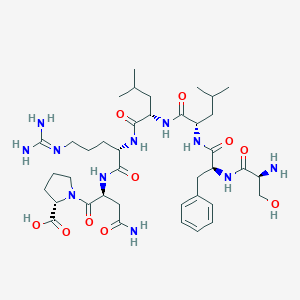

Thrombin receptor peptide SFLLRNP is a synthetic peptide that mimics the action of thrombin, a serine protease involved in blood coagulation. This peptide sequence, Ser-Phe-Leu-Leu-Arg-Asn-Pro, is derived from the amino-terminal domain of the protease-activated receptor 1 (PAR-1). Thrombin receptor peptide SFLLRNP activates PAR-1, leading to various cellular responses, including platelet aggregation and cell signaling pathways .

Applications De Recherche Scientifique

Thrombin receptor peptide SFLLRNP has diverse applications in scientific research:

Chemistry: Used to study peptide-receptor interactions and structure-activity relationships.

Biology: Investigates cellular responses to PAR-1 activation, including platelet aggregation and apoptosis.

Medicine: Potential therapeutic applications in coagulation disorders and neurodegenerative diseases.

Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mécanisme D'action

Target of Action

The primary target of the Thrombin receptor peptide SFLLRNP, also known as (2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid, is the thrombin receptor . The Phe-2 residue of SFLLRNP is essential for the activation of this receptor .

Mode of Action

The SFLLRNP peptide interacts with its target, the thrombin receptor, by stimulating GTPase activity in platelet and CHRF-288 membranes . The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 .

Biochemical Pathways

The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity in platelet and CHRF-288 membranes . This suggests that the peptide is involved in the regulation of G-protein signaling pathways.

Pharmacokinetics

The peptide’s ability to stimulate gtpase activity in platelet and chrf-288 membranes suggests that it can interact with its target cells effectively .

Result of Action

The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity, which is a crucial process in signal transduction . This can have various downstream effects, depending on the specific cellular context.

Action Environment

The action of SFLLRNP is influenced by the cellular environment. For instance, the peptide’s ability to stimulate GTPase activity is observed in platelet and CHRF-288 membranes . .

Analyse Biochimique

Biochemical Properties

The Thrombin receptor peptide SFLLRNP interacts with various enzymes, proteins, and other biomolecules. The functional role of Arg-5 in this peptide was examined using a series of analogs having amino acid substitutions at position 5 . The results indicated that the electrostatic interaction of the Arg-guanidino group is important for the peptide to interact with the receptor .

Cellular Effects

The Thrombin receptor peptide SFLLRNP has significant effects on various types of cells and cellular processes. For instance, treatment of cultures with this peptide mimicked the deleterious effects of thrombin on motoneurons . Furthermore, cotreatment of the cultures with inhibitors of caspase activities completely prevented the death of motoneurons induced by either thrombin or SFLLRNP .

Molecular Mechanism

The Thrombin receptor peptide SFLLRNP exerts its effects at the molecular level through various mechanisms. The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 . This interaction enhances the biological activity of the peptide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of thrombin receptor peptide SFLLRNP typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of thrombin receptor peptide SFLLRNP follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Thrombin receptor peptide SFLLRNP primarily undergoes:

Substitution Reactions: Modifications at specific amino acid residues to study structure-activity relationships.

Oxidation and Reduction: These reactions can alter the peptide’s stability and activity.

Common Reagents and Conditions:

Oxidation/Reduction: Mild oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT) are used.

Major Products: The major products of these reactions are modified peptides with altered biological activities, providing insights into the peptide’s interaction with PAR-1 .

Comparaison Avec Des Composés Similaires

Thrombin receptor peptide SFLLRN: Lacks the proline residue, affecting its activity.

Thrombin receptor peptide TFLLRNP: Substitutes serine with threonine, altering receptor interaction.

Uniqueness: Thrombin receptor peptide SFLLRNP’s unique sequence and structure make it a potent activator of PAR-1, providing valuable insights into receptor activation mechanisms and potential therapeutic applications .

Activité Biologique

Thrombin receptor peptide SFLLRNP is a potent agonist derived from the thrombin receptor, known as Protease-Activated Receptor 1 (PAR-1). This peptide plays a crucial role in various biological processes, particularly in platelet activation and vascular smooth muscle cell signaling. The following sections provide a detailed overview of its biological activity, including structure-activity relationships, signaling pathways, and relevant case studies.

1. Overview of Thrombin Receptor Activation

Thrombin receptor activation occurs when thrombin cleaves the receptor, exposing a tethered ligand that initiates intracellular signaling. The peptide SFLLRNP mimics this tethered ligand, activating PAR-1 and leading to several downstream effects:

- Platelet Activation : SFLLRNP induces platelet aggregation and secretion of serotonin, crucial for hemostasis.

- GTPase Activity : It stimulates GTPase activity in platelet membranes, enhancing signaling pathways associated with platelet activation .

- Calcium Mobilization : The peptide triggers an increase in cytosolic Ca²⁺ levels in endothelial cells .

2. Structure-Activity Relationships

The biological activity of SFLLRNP is closely related to its structural characteristics. Key findings include:

- Minimal Active Sequence : The pentapeptide SFLLR is identified as the minimal sequence retaining full agonistic activity for inducing serotonin secretion .

- Critical Residues : Studies indicate that the residues F2, L3, and R5 are essential for maintaining the peptide's activity. Modifications at these positions significantly reduce its efficacy .

3. Signaling Pathways

Upon activation by SFLLRNP, several signaling cascades are initiated:

- Tyrosine Phosphorylation : Treatment with SFLLRNP leads to rapid tyrosine phosphorylation of proteins in smooth muscle cells, indicating activation of intracellular signaling pathways .

- MAP Kinase Activation : The peptide activates the Raf-1/MAP kinase pathway, which is critical for cell proliferation and other cellular responses .

4. Case Studies and Research Findings

Several studies have elucidated the biological effects of SFLLRNP:

4.1 Platelet Microvesiculation Study

A study demonstrated that SFLLRNP significantly enhances shear-induced microvesicle formation in platelets compared to other agonists like ADP and collagen. This suggests its role in thrombus propagation under high shear conditions .

4.2 Comparative GTPase Activity

Research comparing GTPase activity stimulated by thrombin and SFLLRNP showed that the peptide could stimulate GTPase activity approximately twice as effectively as thrombin in platelet membranes. This highlights its potency as an agonist .

4.3 Structure-Activity Analysis

A comprehensive structure-activity analysis revealed that modifications to the amino acids within the peptide could either enhance or diminish its activity. For instance, substituting alanine for key residues abolished receptor activation, underscoring the importance of specific amino acid interactions .

5. Data Tables

The following table summarizes key findings related to the biological activity of SFLLRNP:

6. Conclusion

The thrombin receptor peptide SFLLRNP exhibits significant biological activity through its ability to activate PAR-1, leading to crucial physiological responses such as platelet aggregation and smooth muscle cell signaling. Understanding its structure-activity relationships and associated signaling pathways provides valuable insights into its role in hemostasis and potential therapeutic applications.

Propriétés

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZSIZRTNHGLSX-FLMSMKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H63N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162944 | |

| Record name | Thrombin receptor peptide sfllrnp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145229-76-1 | |

| Record name | Thrombin receptor peptide sfllrnp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145229761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thrombin receptor peptide sfllrnp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the thrombin receptor peptide SFLLRNP induce cell rounding in 1321N1 astrocytoma cells?

A1: SFLLRNP, mimicking the action of thrombin, binds to the thrombin receptor on 1321N1 astrocytoma cells. [] This binding initiates a signaling cascade that activates the small G protein Rho. [] Activated Rho then triggers downstream pathways leading to increased myosin light chain phosphorylation. [] This phosphorylation event is necessary for the cytoskeletal rearrangements that result in cell rounding. [] Interestingly, this rounding response is independent of other pathways often associated with thrombin signaling, such as those involving phosphatidylinositol 3-kinase, mitogen-activated protein kinase, or Ca2+ mobilization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.